1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound characterized by its unique molecular structure, which includes a pyrazolo[3,4-d]pyrimidin-4-amine core. This compound features various functional groups such as amines and ethers, making it relevant in medicinal chemistry and biological applications. It has been investigated for its potential therapeutic effects, particularly in antiulcer, anti-inflammatory, and antiallergic activities.
The compound is cataloged in chemical databases like PubChem, where detailed information regarding its molecular structure and properties can be found. The IUPAC name provides a systematic way to identify the compound based on its chemical structure.
1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities.
The synthesis of 1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several key steps:
The molecular structure of 1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be described as follows:
InChI=1S/C11H18N6OS/c1-18-6-4-13-9-8-7-14-17(5-3-12)10(8)16-11(15-9)19-2/h7H,3-6,12H2,1-2H3,(H,13,15,16)
STERFPAQADXELL-UHFFFAOYSA-N
The reactivity of 1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is influenced by its functional groups:
The mechanism of action for 1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily related to its biological activities:
The physical and chemical properties of 1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
Properties such as boiling point, density, and refractive index may also be determined through experimental methods but are not detailed in the current literature.
The scientific applications of 1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7